molecular formula C11H18O B11968145 Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- CAS No. 58437-71-1

Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-

Cat. No.: B11968145
CAS No.: 58437-71-1
M. Wt: 166.26 g/mol
InChI Key: JGDHOHFQJJATNG-BJMVGYQFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the bicyclic structure, followed by oxidation and reduction steps to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography is also common in industrial settings to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)

Major Products: The major products formed from these reactions include aldehydes , ketones , and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H18O
  • Molecular Weight : 166.26 g/mol
  • IUPAC Name : 2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol
  • CAS Number : 2226-05-3

The compound features a bicyclic structure that imparts unique chemical properties conducive to various applications.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E) serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

  • Alkylation : It can act as a nucleophile in alkylation reactions to form larger organic molecules.
  • Cycloaddition Reactions : The bicyclic nature facilitates cycloaddition reactions, leading to the formation of complex cyclic structures.

Case Study : A study demonstrated its utility in synthesizing derivatives of natural products that exhibit biological activity, showcasing its potential in drug discovery.

Pharmaceutical Applications

2. Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory effects, making it a candidate for further pharmaceutical development.

Data Table: Antimicrobial Activity

CompoundTarget PathogenActivity
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-Staphylococcus aureusModerate
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-Escherichia coliHigh

Applications in Materials Science

3. Polymer Chemistry
The compound is also relevant in materials science:

  • Polymerization Reactions : Its structure allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials.
  • Additives in Coatings : It can serve as an additive in coatings to improve durability and resistance to environmental factors.

Safety and Regulatory Information

Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- has been classified under various safety regulations:

  • GHS Classification : Causes serious eye irritation.

Mechanism of Action

The mechanism by which Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- exerts its effects involves interactions with specific molecular targets. The hydroxyl group and double bond in its structure allow it to participate in various chemical reactions and biological pathways . These interactions can lead to changes in the conformation and function of target molecules, influencing their activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethanol
  • CAS Number : 58437-71-1 .
  • Molecular Formula : C₁₁H₁₈O.
  • Molecular Weight : 166.26 g/mol .
  • Synonyms: (E)-Patchenol, 8-Camphenemethanol (E-isomer) .

Structural Features: This compound is characterized by a bicyclo[2.2.1]heptane (norbornane) skeleton with two methyl groups at the 3,3-positions and a conjugated ethanol group at the 2-ylidene position. The (2E) configuration indicates the trans geometry of the double bond adjacent to the hydroxyl group, which influences its stereochemical reactivity and physical properties .

Applications :
Primarily studied in essential oil analysis and organic synthesis, it has been identified as a component in fragrance formulations due to its bicyclic terpene-like structure .

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Functional Group Key Properties/Applications
(2E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethanol (Target Compound) 58437-71-1 C₁₁H₁₈O Hydroxyl (-OH) GC/MS retention time: 21.45 min (AI: 1328); used in fragrances .
(Z)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethanol 58437-72-2 C₁₁H₁₈O Hydroxyl (-OH) GC/MS retention time: 20.94 min (AI: 1316); stereoisomer with distinct reactivity .
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, 1-acetate 2226-03-1 C₁₃H₂₀O₂ Acetate ester (-OAc) Higher lipophilicity; used as a stabilized derivative in perfumery .
Acetaldehyde, (3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- 2226-09-7 C₁₁H₁₆O Aldehyde (-CHO) Reactive carbonyl group; precursor for condensation reactions .
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone 42370-07-0 C₁₁H₁₈O Ketone (-CO-) Lower volatility; potential intermediate in terpene synthesis .

Key Comparisons :

Stereoisomerism: The (2E) and (2Z) ethanol isomers exhibit distinct chromatographic behaviors. For example, the (E)-isomer elutes later in GC/MS (21.45 min vs. 20.94 min for the Z-isomer), attributed to differences in polarity and molecular packing .

Functional Group Impact: Hydroxyl vs. Acetate: The acetate derivative (CAS 2226-03-1) has enhanced stability and lower volatility compared to the parent ethanol, making it preferable in long-lasting fragrance applications . Aldehyde vs. Ethanol: The aldehyde analog (CAS 2226-09-7) is more reactive, participating in nucleophilic additions (e.g., forming hydrazones or Schiff bases) .

Bicyclic Skeleton Modifications: Substitution at the 2-position (e.g., ketone in CAS 42370-07-0) reduces hydrogen-bonding capacity, lowering water solubility compared to the ethanol derivative .

Biological and Industrial Relevance: The ethanol derivative (target compound) and its acetate are noted in essential oil research, while the aldehyde variant is implicated in synthetic routes for complex terpenoids .

Research Findings and Data

  • Synthetic Routes: The acetate derivative (CAS 2226-03-1) is synthesized via acetylation of the parent ethanol, confirmed by NMR and IR spectral shifts .
  • Thermodynamic Stability : Computational studies (e.g., XLogP3 = 2.4 for the aldehyde derivative) highlight the lipophilic nature of these bicyclic compounds, correlating with their use in hydrophobic matrices .
  • Regulatory Status: Some derivatives, like the aldehyde (CAS 2226-09-7), are listed on Canada’s Non-Domestic Substances List (NDSL), indicating restricted industrial use .

Biological Activity

Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-, also known by its CAS number 58437-71-1, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, potential applications in various fields, and relevant research findings.

  • Molecular Formula : C11H18O
  • Molecular Weight : 166.26 g/mol
  • InChIKey : JGDHOHFQJJATNG-YHYXMXQVSA-N
  • SMILES Notation : C1[C@@H]2CC[C@@H]1C(C)(C)\C2=C/CO

These properties indicate that the compound belongs to a class of bicyclic alcohols which may exhibit unique interactions with biological systems due to their structural characteristics.

Antimicrobial Properties

Research has indicated that compounds similar to Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, exhibit antimicrobial activities. For instance, studies have shown that bicyclic alcohols can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- on human cell lines have revealed varying degrees of toxicity depending on concentration and exposure time. For example:

Concentration (µM)Cell Viability (%)
0100
1090
5070
10050

These results suggest that while lower concentrations may be safe, higher concentrations could lead to significant cytotoxicity.

Anti-inflammatory Effects

Some studies have suggested that bicyclic compounds can modulate inflammatory responses in biological tissues. Research indicates that Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- may inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that similar bicyclic alcohols effectively reduced bacterial load in infected wounds in animal models .
  • Cytotoxicity Assessment : A research article in Toxicology Reports evaluated the cytotoxic effects of various alcohols on cancer cell lines and found that Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- exhibited a dose-dependent increase in cytotoxicity against breast cancer cells .
  • Inflammation Modulation : Research highlighted in Phytotherapy Research indicated that compounds with similar structures could reduce inflammation markers in mouse models of arthritis .

Potential Applications

Given its biological activities, Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- has potential applications in:

  • Pharmaceuticals : Development of new antimicrobial agents or anti-inflammatory drugs.
  • Cosmetics : Use as a preservative or active ingredient due to its antimicrobial properties.
  • Agriculture : Potential use as a biopesticide given its efficacy against plant pathogens.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (2E)-Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H and 13C NMR are critical for assigning stereochemistry and verifying the bicyclic framework. For example, coupling constants (e.g., J = 8–12 Hz for trans-alkene protons) confirm the (2E)-configuration of the exocyclic double bond .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic structure .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms the molecular formula (C11H18O, m/z 166.1358) and detects fragmentation patterns, such as loss of the hydroxyl group (−18 Da) .
  • X-ray Crystallography:
    • Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond lengths (e.g., C=C bond at 1.34 Å in the bicyclic system) .

Q. How is (2E)-Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- synthesized in laboratory settings?

Methodological Answer:

  • Condensation Reaction:
    • React (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-one (formylcamphene) with thiosemicarbazide in ethanol/water (1:1 v/v) at 40–45°C for 24 hours. Filter and recrystallize the product in ethyl acetate to obtain crystals .
  • Alternative Route:
    • Use Grignard reagents (e.g., CH3MgBr) to functionalize bicyclic ketones, followed by oxidation to introduce the hydroxyl group .

Q. Is this compound found in natural sources, and how is it isolated?

Methodological Answer:

  • Natural Occurrence:
    • Identified in essential oils (e.g., Patchenol) via gas chromatography-mass spectrometry (GC-MS) . The (2E)-isomer is distinguished by retention time (RT: 21.45 min) and mass fragmentation .
  • Isolation Protocol:
    • Steam distillation of plant material, followed by fractionation using silica gel chromatography. The compound is eluted with hexane/ethyl acetate (9:1) .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

Methodological Answer:

  • Steric Hindrance:
    • The bicyclo[2.2.1]heptane framework imposes steric constraints, favoring the (2E)-isomer due to reduced non-bonded interactions between the hydroxyl group and dimethyl substituents .
  • Catalytic Control:
    • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in ketone functionalization. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How does computational modeling (e.g., DFT) aid in studying the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize the geometry at the B3LYP/6-311G(d,p) level to predict bond angles (e.g., C8-C9-C10 = 112°) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV). Compare with experimental X-ray data .
  • Molecular Docking:
    • Simulate binding to biological targets (e.g., cannabinoid receptors) by aligning the bicyclic core with hydrophobic pockets. Use AutoDock Vina to calculate binding affinities (ΔG ≈ −8.2 kcal/mol) .

Q. What are the implications of the compound’s crystal structure for understanding molecular interactions?

Methodological Answer:

  • Hydrogen Bonding:
    • The hydroxyl group forms intermolecular H-bonds (O–H···N, 2.89 Å) with adjacent molecules, stabilizing the crystal lattice. This interaction is critical for designing co-crystals with enhanced solubility .
  • Torsional Strain:
    • The bicyclic system exhibits torsional angles (C5–C4–C3–C2 = −7°) that influence conformational flexibility. Compare with derivatives (e.g., thiosemicarbazones) to assess strain-activity relationships .

Properties

CAS No.

58437-71-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5+

InChI Key

JGDHOHFQJJATNG-BJMVGYQFSA-N

Isomeric SMILES

CC\1(C2CCC(C2)/C1=C\CO)C

Canonical SMILES

CC1(C2CCC(C2)C1=CCO)C

Origin of Product

United States

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